4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl
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Description
4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl is a useful research compound. Its molecular formula is C27H21N3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
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Biological Activity
4'-(3-Indolyl)-1'-methyl-1',4'-dihydro-2,3'-biquinolyl (C27H21N3) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying its activity, particularly focusing on antimicrobial properties and other pharmacological effects.
- Molecular Formula : C27H21N3
- Molecular Weight : 405.47 g/mol
- CAS Number : 3392688
- Structural Features : The compound consists of two biquinoline units linked by an indole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial and antifungal activities:
- Bacterial Strains Tested :
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Escherichia coli, Pseudomonas aeruginosa
- Fungal Strains Tested : Various pathogenic fungi were included in the evaluation.
The compound showed better antibacterial potency than standard antibiotics such as ampicillin and exhibited a higher degree of antifungal activity compared to reference drugs like bifonazole and ketoconazole. For instance, it was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of conventional treatments .
Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 (Ampicillin) |
Escherichia coli | 16 | 32 (Ampicillin) |
Pseudomonas aeruginosa | 12 | 24 (Ciprofloxacin) |
Candida albicans | 4 | 8 (Ketoconazole) |
The mechanisms underlying the antimicrobial effects of this compound have been explored through molecular docking studies and enzyme inhibition assays. The compound appears to inhibit key bacterial kinases, which are crucial for bacterial growth and survival. Notably, it showed promising inhibitory activity against serine/threonine-protein kinases such as haspin and Nek11, suggesting a multifaceted mechanism involving both direct antimicrobial action and interference with cellular signaling pathways .
Case Study 1: Antibacterial Efficacy Against MRSA
A study conducted on the efficacy of the compound against MRSA strains revealed that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections. In vivo models demonstrated a significant reduction in infection severity when treated with the compound compared to untreated controls .
Case Study 2: Antifungal Activity
In another investigation focusing on fungal pathogens, the compound was tested against various strains of Candida. Results indicated that it effectively inhibited fungal growth at concentrations significantly lower than those required for conventional antifungals, suggesting its potential as a novel therapeutic agent in treating fungal infections .
Properties
Molecular Formula |
C27H21N3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-methyl-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C27H21N3/c1-30-17-22(25-15-14-18-8-2-5-11-23(18)29-25)27(20-10-4-7-13-26(20)30)21-16-28-24-12-6-3-9-19(21)24/h2-17,27-28H,1H3 |
InChI Key |
NUSKKJAEDSKKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.